molecular formula C20H13NO4 B5011357 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid CAS No. 5962-66-3

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid

Cat. No.: B5011357
CAS No.: 5962-66-3
M. Wt: 331.3 g/mol
InChI Key: UPNIYDYJAMBWJR-UHFFFAOYSA-N
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Description

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxobenzoisoquinoline moiety attached to a phenylacetic acid group, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c22-18-14-10-4-8-12-9-5-11-15(16(12)14)19(23)21(18)17(20(24)25)13-6-2-1-3-7-13/h1-11,17H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNIYDYJAMBWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387027
Record name 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5962-66-3
Record name 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline to form the isoquinoline core, followed by subsequent functionalization to introduce the phenylacetic acid group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming stable complexes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

  • 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-benzoic acid
  • 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-propanoic acid
  • 4-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-butyric acid methyl ester

Comparison: Compared to these similar compounds, 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-2-phenylacetic acid stands out due to its phenylacetic acid moiety, which imparts unique chemical reactivity and biological activity. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.

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